[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate
Description
[2-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] Acetate is a synthetic organic compound featuring a 1,2,4-triazole ring substituted with a carbamoyl group at the 4-position, linked to a phenylacetate moiety. This structure combines the bioactive 1,2,4-triazole core—known for antimicrobial, antifungal, and antitumor properties—with an ester-functionalized aromatic system. The compound’s synthesis typically involves coupling reactions between triazole derivatives and activated phenylacetate precursors, as seen in analogous procedures for Fluconazole-based compounds . Its structural uniqueness lies in the ester-carbamoyl linkage, which may influence solubility, metabolic stability, and target binding compared to other triazole derivatives.
Properties
CAS No. |
405146-84-1 |
|---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C11H10N4O3/c1-8(16)18-10-5-3-2-4-9(10)11(17)14-15-6-12-13-7-15/h2-7H,1H3,(H,14,17) |
InChI Key |
VSNKXVCGHIDQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Carbamoyl Group: The triazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Acetylation of the Phenyl Group: Finally, the phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole or phenyl acetate derivatives.
Scientific Research Applications
2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks with luminescent properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest analogs include:
- Etaconazole and Propiconazole : Fungicidal triazoles with dichlorophenyl and dioxolane substituents. Unlike [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate, these feature chlorinated aromatic systems and lack ester groups, enhancing their lipophilicity and persistence in agricultural applications .
- Phenyl (3-(3,5-dimethylphenyl)-5-(3-fluorophenyl)-4H-1,2,4-triazol-4-yl)carbamate (3f) : A carbamate derivative with fluorophenyl and dimethylphenyl groups. While both compounds share a triazole-carbamoyl backbone, the acetate group in the target compound may confer faster hydrolytic degradation compared to 3f’s stable aryl substituents .
Table 1: Structural and Functional Comparison
*Inferred from structural analogs; specific activity data pending further studies.
Table 2: Physical and Spectral Data
Pharmacokinetic and Industrial Relevance
- Agricultural vs. Pharmaceutical Use : Chlorinated triazoles (e.g., etaconazole) dominate agriculture due to their environmental persistence, while the target compound’s ester group aligns with pharmaceuticals requiring controlled metabolism .
- Solubility and Bioavailability : The acetate group may improve aqueous solubility over chlorinated analogs, favoring oral or injectable formulations. However, hydrolysis could shorten half-life compared to ether-linked dioxolanes .
Biological Activity
[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate is a synthetic compound that incorporates a triazole moiety known for its diverse biological activities. The compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C11H10N4O3
- Molecular Weight : 246.22 g/mol
- IUPAC Name : [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate
- Canonical SMILES : CC(=O)OC1=CC=C(C=C1)C(=O)NN2C=NN=C2
The biological activity of [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate is largely attributed to its triazole ring, which facilitates interactions with various biological targets through hydrogen bonding and coordination with metal ions. This interaction can lead to enzyme inhibition and receptor binding, making it a versatile candidate in drug development.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. In a study evaluating its antibacterial effects, it was found to inhibit the growth of Gram-positive bacteria such as Streptococcus mutans and Staphylococcus aureus, while showing lesser activity against Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Streptococcus mutans (G+) | 15 |
| Staphylococcus aureus (G+) | 12 |
| Escherichia coli (G-) | 8 |
Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of triazole-based compounds and evaluated their biological activities. Among these derivatives, [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate was tested for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The results indicated that the compound could serve as a lead for developing new treatments for conditions such as Alzheimer's disease.
Study 2: Antiviral Properties
Another investigation focused on the antiviral potential of triazole derivatives. Compounds similar to [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate were evaluated for their ability to inhibit viral replication. The results showed promising activity against certain viruses, suggesting that this class of compounds could be further explored for antiviral drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
